CID 66677886

説明

Contextualization within Coordination Chemistry of Carboxylates and Metal Hydrates

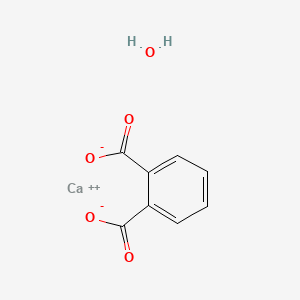

Calcium phthalate (B1215562) hydrate (B1144303) is a prime example of a metal-organic coordination polymer. In the realm of coordination chemistry, such compounds are formed by the self-assembly of metal ions, which act as nodes, and organic ligands that serve as linkers. rsc.org In this specific case, the calcium ion (Ca²⁺) is the metallic node, and the phthalate anion (C₈H₄O₄²⁻), derived from phthalic acid, is the organic linker.

The phthalate ligand is a dicarboxylate, meaning it has two carboxyl groups (-COO⁻). These groups can bond to the calcium ions in various ways, leading to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks. rsc.orgmdpi.com The geometry of the phthalate ligand and the coordination preferences of the calcium ion dictate the final structure of the polymer. The study of such calcium carboxylate systems is a vibrant area of research, exploring how different ligands and synthesis conditions can produce novel structures with unique properties. rsc.orgresearchgate.net

The "hydrate" component of the name signifies the crucial role of water molecules in the structure. These water molecules can be directly coordinated to the calcium ion, satisfying its coordination sphere, or they can be located within the crystal lattice, forming hydrogen bonds with the carboxylate groups. scirp.orgscirp.org The degree of hydration and the nature of water's interaction can significantly influence the structural stability, and thermal properties of the compound. scirp.orgresearchgate.net The study of hydration and dehydration processes in these materials is essential for understanding their stability, particularly in the presence of moisture, which is a critical factor for many applications. scirp.orgrsc.org

Significance in Materials Science and Environmental Chemistry

In Materials Science , calcium phthalate hydrate's properties make it a valuable component in several applications. Its high thermal stability allows it to be used in processes that require high temperatures. ontosight.ai

Polymer Stabilization: It is utilized as a heat stabilizer in the production of polyvinyl chloride (PVC) to prevent the polymer's degradation during processing. ontosight.ai

Precursor for Materials: The thermal decomposition of metal phthalates can be a route to synthesizing other materials, such as nanoscale metal oxides. researchgate.net Studies on the thermal decomposition of related metal carboxylates, like calcium oxalate (B1200264) hydrates and calcium carbonate, provide insight into the complex solid-state reactions that occur upon heating, which is fundamental knowledge for designing materials from these precursors. rsc.orgsci-hub.se

In Environmental Chemistry , the focus on calcium phthalate hydrate is primarily linked to the broader class of phthalates. While calcium phthalate itself is considered relatively non-toxic, some phthalate compounds are known as environmental contaminants and potential endocrine disruptors. ontosight.airesearchgate.netplos.org

Environmental Fate: Research investigates the environmental impact and life cycle of industrial chemicals like phthalates. guidechem.com The ultimate disposal of such chemicals must consider their potential impact on air, soil, and water quality, as well as effects on wildlife. guidechem.com

Phthalate Exposure: There is a significant body of research dedicated to monitoring human exposure to various phthalates from consumer products and the environment. nih.gov While much of this research focuses on more volatile phthalate esters used as plasticizers, understanding the stability and potential breakdown products of all phthalates is important for a complete environmental risk assessment.

Current Research Trajectories and Definable Knowledge Gaps

Current research involving components of calcium phthalate hydrate—namely calcium-based coordination polymers and carboxylate ligands—is highly active, particularly in the development of Metal-Organic Frameworks (MOFs). mdpi.com Researchers are exploring the synthesis of novel calcium coordination polymers for various applications, including gas storage and separation, and biomedicine, owing to the biocompatibility of calcium. rsc.org

However, specific research focusing solely on calcium phthalate hydrate is less extensive, leading to several definable knowledge gaps:

Detailed Structural Elucidation: While the basic compound is known, detailed single-crystal X-ray diffraction studies on its various hydrated forms are not widely reported in recent literature. Understanding the precise coordination environment of the calcium ion and the role of the water molecules is crucial for predicting and tuning its properties.

Mechanism of Action as a Stabilizer: The exact chemical mechanism by which calcium phthalate stabilizes PVC at a molecular level is not fully detailed in the available literature. A deeper understanding could lead to the design of more efficient and environmentally benign stabilizers.

Synergy with other Materials: The potential for using calcium phthalate hydrate as a component in hybrid materials or composites is an underexplored area. For instance, its integration into other polymer matrices or its use as a precursor for bespoke calcium-based materials remains a field for future investigation. mdpi.com

Complete Toxicological Profile: While generally considered to have low toxicity, comprehensive studies on the long-term environmental fate and potential for bioaccumulation of calcium phthalate hydrate are scarce. Filling these gaps is essential for a complete life-cycle assessment of the products in which it is used. cpsc.gov

Structure

2D Structure

特性

CAS番号 |

5793-85-1 |

|---|---|

分子式 |

C8H6CaO4 |

分子量 |

206.21 g/mol |

IUPAC名 |

calcium;phthalate;hydrate |

InChI |

InChI=1S/C8H6O4.Ca/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10)(H,11,12); |

InChIキー |

GUCNQULWIBUQDJ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].O.[Ca+2] |

製品の起源 |

United States |

Synthetic Methodologies and Crystallization Science of Calcium Phthalate Hydrate

Controlled Precipitation and Solvothermal Synthesis Approaches

The synthesis of calcium phthalate (B1215562) hydrate (B1144303) can be achieved through several methods, with controlled precipitation and solvothermal synthesis being two prominent approaches.

Controlled Precipitation: This is a widely used method for the synthesis of calcium phthalate hydrate from aqueous solutions. It typically involves the reaction of a soluble calcium salt, such as calcium chloride or calcium nitrate, with a solution of a phthalate salt, or the direct reaction of calcium hydroxide (B78521) with phthalic acid. The "controlled" aspect of this method refers to the careful management of reaction parameters to influence the nucleation and growth of the crystals. Key parameters that are controlled include the rate of addition of reactants, stirring speed, temperature, and pH. By slowly adding one reactant to the other under vigorous stirring, a state of supersaturation is achieved, leading to the formation of crystal nuclei. The subsequent growth of these nuclei into larger crystals is then governed by the prevailing solution conditions. Industrial-scale production often utilizes continuous addition of calcium hydroxide to a phthalic acid solution under meticulously controlled temperature and pH to ensure consistent product quality.

Solvothermal Synthesis: This method involves a chemical reaction in a closed vessel (an autoclave) using a solvent at a temperature above its boiling point. The increased temperature and pressure facilitate the dissolution of reactants and the crystallization of the product. For calcium phthalate hydrate, a solvothermal approach would involve heating a mixture of a calcium salt and phthalic acid in a suitable solvent, such as water or a mixed-solvent system (e.g., water-ethanol), to temperatures typically in the range of 120-180 °C for a specific duration. nih.gov This method can lead to the formation of highly crystalline materials and may also allow for the synthesis of novel crystal phases or morphologies that are not accessible through conventional precipitation methods. The use of modulators, such as acetic acid, can aid in controlling crystal growth during solvothermal synthesis. britannica.com

Factors Influencing Crystal Growth and Morphology

The final properties of calcium phthalate hydrate crystals are profoundly influenced by the conditions under which they are formed. Understanding these factors is key to tailoring the material for specific applications.

pH: The pH of the crystallization medium is a critical factor that affects the solubility of phthalic acid and the subsequent formation of calcium phthalate. Phthalic acid is a dicarboxylic acid with two different pKa values, meaning its degree of ionization is pH-dependent. At low pH, the un-ionized form (H₂-phthalate) is predominant, while at higher pH, it exists as the monoanion (H-phthalate⁻) and the dianion (phthalate²⁻). The availability of the phthalate²⁻ anion for reaction with Ca²⁺ ions is, therefore, directly influenced by the pH. Studies on other calcium salts, such as calcium phosphates, have shown that pH alteration is a crucial factor in determining the crystallographic phase and morphology of the final product. nih.gov For instance, in the synthesis of calcium phosphate (B84403), acidic conditions (pH 5) favor the formation of the monetite phase with a triclinic crystal system, while alkaline conditions (pH 10) lead to the formation of pure hydroxyapatite (B223615) with a hexagonal structure. nih.gov A similar pH-dependent control over crystal phase and morphology can be anticipated for calcium phthalate hydrate.

Concentration: The concentration of the reactant solutions (calcium and phthalate ions) determines the level of supersaturation, which is the driving force for both nucleation and crystal growth. Higher supersaturation levels generally lead to a higher nucleation rate, resulting in a larger number of smaller crystals. Conversely, lower supersaturation favors the growth of existing nuclei, leading to fewer, larger crystals. The rate of addition of reactants is a practical way to control the effective concentration and, therefore, the supersaturation during the precipitation process.

Temperature: Temperature influences several aspects of the crystallization process. Firstly, the solubility of calcium phthalate hydrate is temperature-dependent. Generally, for many salts, solubility increases with temperature, which would affect the supersaturation level. Secondly, temperature affects the kinetics of both nucleation and crystal growth. Higher temperatures typically lead to faster kinetics. In the synthesis of other calcium-based materials like hydroxyapatite, increasing the reaction temperature has been shown to increase the length of the resulting whiskers. mdpi.com Furthermore, temperature can also influence the hydration state of the resulting crystals.

Table 1: Hypothetical Influence of Solution Parameters on Calcium Phthalate Hydrate Crystallization (This table is illustrative and based on general principles of crystallization and data from analogous calcium salts, as specific data for calcium phthalate hydrate is not readily available in the literature.)

| Parameter | Low Value Effect | High Value Effect |

| pH | Potentially different crystal phase, lower yield due to protonation of phthalate. | Favors phthalate dianion formation, potentially higher yield, may influence morphology. |

| Concentration | Lower nucleation rate, larger crystals. | Higher nucleation rate, smaller crystals. |

| Temperature | Slower kinetics, potentially larger and more ordered crystals. | Faster kinetics, may lead to smaller, less perfect crystals or different polymorphs. |

Additives: The presence of small amounts of other substances, known as additives, can significantly alter the crystallization process. Additives can influence the nucleation rate, inhibit or promote the growth of specific crystal faces (habit modification), and affect the final crystal morphology. For instance, phthalic acid and its salts have been reported to act as crystal modifiers in the production of α-type high-strength gypsum. nih.gov In the context of calcium carbonate crystallization, the presence of phthalate has been observed to have only minor effects on the incorporation of cobalt ions into the calcite structure, suggesting it is largely excluded from the crystal lattice. nih.gov Organic additives, in general, can be tailored to control crystal structure, size, and shape by selectively binding to particular crystallographic surfaces. iosrjournals.org

Impurities: Unintentional substances present in the reaction mixture, or impurities, can also have a profound impact on crystallization. Similar to additives, impurities can be incorporated into the crystal lattice, leading to defects and altering the material's properties. They can also adsorb onto the crystal surface, blocking growth sites and slowing down the crystallization kinetics. The nature and concentration of impurities can significantly affect the purity and quality of the final calcium phthalate hydrate product. For example, in the synthesis of calcium carbonate, elemental impurities can be introduced from the raw materials and the preparation process, which may pose risks depending on the intended application. frontiersin.org

Scalability Considerations for Research Applications

Transitioning a laboratory synthesis of calcium phthalate hydrate to a larger scale for research applications requires careful consideration of several factors to maintain product quality and consistency.

Mixing and Heat Transfer: What works in a small flask may not be directly transferable to a larger reactor. Efficient mixing becomes more challenging on a larger scale, which can lead to localized areas of high supersaturation and non-uniform crystal growth. Heat transfer is also a critical consideration, as exothermic or endothermic processes will have a more significant impact on the temperature control of a larger volume.

Control of Crystallization Parameters: Maintaining precise control over parameters like pH, temperature, and reactant addition rates becomes more complex in larger reactors. Automated systems for monitoring and adjusting these parameters are often necessary to ensure reproducibility.

Product Isolation and Handling: The filtration, washing, and drying of larger quantities of crystals may require different equipment and procedures compared to small-scale laboratory work. The efficiency of these steps can impact the final purity and yield of the product.

Process Robustness: A scalable process should be robust, meaning it is not overly sensitive to small variations in the operating conditions. This requires a thorough understanding of how each parameter affects the final product, often determined through systematic optimization studies.

Advanced Structural Elucidation of Calcium Phthalate Hydrate

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise atomic arrangement within a crystalline solid. researchgate.net While a complete, publicly available crystal structure of calcium phthalate (B1215562) hydrate (B1144303) is not readily found in open crystallographic databases, we can infer its structural characteristics based on the well-documented structures of similar metal phthalates and calcium-carboxylate coordination polymers. researchgate.netrsc.org

The primary outcome of a successful SC-XRD experiment is the determination of the unit cell parameters (the dimensions and angles of the fundamental repeating unit of the crystal) and the fractional coordinates of each atom within that unit cell. For calcium phthalate hydrate, a hydrated salt of an alkaline earth metal with a dicarboxylic acid, a monoclinic or orthorhombic crystal system would be a probable arrangement. nih.gov

The expected components of the crystal lattice are the calcium cation (Ca²⁺), the phthalate dianion (C₈H₄O₄²⁻), and one or more water molecules of hydration. The exact stoichiometry of hydration can vary, leading to different hydrated forms. The molecular formula is generally given as C₈H₆CaO₅, suggesting a monohydrate. guidechem.com

Table 1: Representative Unit Cell Parameters for a Hypothetical Calcium Phthalate Hydrate Crystal

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 980 |

Note: The data in this table is representative and based on typical values for similar metal-organic coordination compounds, pending experimental determination for calcium phthalate hydrate.

The calcium ion (Ca²⁺) typically exhibits flexibility in its coordination number, commonly ranging from six to eight, and occasionally higher. In complexes with carboxylate ligands, the coordination sphere of calcium is generally occupied by oxygen atoms from the carboxylate groups of the phthalate anions and from the water molecules of hydration.

The phthalate anion can act as a versatile ligand, coordinating to the calcium center in several modes:

Monodentate: Only one of the carboxylate oxygen atoms binds to the calcium ion.

Bidentate Chelate: Both oxygen atoms of the same carboxylate group bind to a single calcium ion.

Bidentate Bridging: The two oxygen atoms of the same carboxylate group bind to two different calcium ions.

A combination of these modes.

It is highly probable that in the structure of calcium phthalate hydrate, the phthalate anions bridge adjacent calcium ions, forming a coordination polymer. The remaining coordination sites on the calcium centers are filled by the oxygen atoms of the water molecules. The resulting coordination geometry around the calcium ion is likely to be a distorted polyhedron, such as a pentagonal bipyramid or a capped octahedron. The Ca-O bond lengths are expected to be in the typical range of 2.3 to 2.6 Å.

Beyond the primary coordination bonds, the crystal structure of calcium phthalate hydrate is further stabilized by a network of non-covalent interactions, with hydrogen bonds playing a crucial role. The coordinated water molecules are key participants in this network, acting as both hydrogen bond donors (from their hydrogen atoms) and acceptors (via their lone pairs on the oxygen atom).

Polymorphism refers to the ability of a compound to exist in more than one crystalline form, while pseudopolymorphism relates to different crystalline forms that arise from the inclusion of different types or amounts of solvent molecules (in this case, hydrates). The existence of multiple polymorphic or pseudopolymorphic forms of calcium phthalate hydrate is plausible, influenced by factors such as the crystallization temperature, solvent system, and rate of crystallization. Each form would exhibit a unique crystal structure and, consequently, different physical properties. The study of these phenomena is critical for understanding the material's stability and behavior.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity Assessment

Powder X-ray diffraction (PXRD) is an indispensable tool for the routine identification and characterization of crystalline materials. The technique provides a unique "fingerprint" of a crystalline phase based on the positions (in terms of 2θ) and intensities of the diffracted X-ray peaks.

A PXRD pattern of a microcrystalline sample of calcium phthalate hydrate would be used to:

Confirm the identity of the synthesized material by comparing its PXRD pattern with a standard reference pattern.

Assess the phase purity of the sample, as the presence of any crystalline impurities would result in additional diffraction peaks.

Determine the degree of crystallinity of the material. A highly crystalline sample will show sharp, well-defined peaks, whereas an amorphous or poorly crystalline sample will exhibit broad, diffuse features.

Table 2: Representative Powder X-ray Diffraction Peaks for Calcium Phthalate Hydrate

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 85 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 60 |

| 25.8 | 3.45 | 75 |

Note: This data is representative and intended for illustrative purposes, pending the availability of an experimentally verified PXRD pattern for calcium phthalate hydrate.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment. For calcium phthalate hydrate, these techniques are particularly useful for confirming the presence of the phthalate anion and the water of hydration, as well as for probing the nature of the metal-carboxylate coordination.

FT-IR Spectroscopy:

The FT-IR spectrum of calcium phthalate hydrate is expected to show characteristic absorption bands corresponding to the vibrations of the phthalate anion and the water molecule. Key features would include:

O-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of the stretching vibrations of the water molecules involved in hydrogen bonding.

C=O Stretching: The carboxylate group (COO⁻) of the phthalate anion will exhibit strong asymmetric and symmetric stretching vibrations. Due to coordination with the calcium ion, these bands are shifted compared to free phthalic acid. The asymmetric stretching (ν_as(COO⁻)) typically appears around 1550-1610 cm⁻¹, while the symmetric stretching (ν_s(COO⁻)) is found in the 1400-1450 cm⁻¹ region. The separation between these two bands (Δν) can provide insights into the coordination mode of the carboxylate group.

C-H Stretching and Bending: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane C-H bending modes for the ortho-disubstituted benzene (B151609) ring of the phthalate anion will appear in the 700-800 cm⁻¹ region. hpst.cz

Raman Spectroscopy:

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of calcium phthalate hydrate would be characterized by:

Aromatic Ring Vibrations: The phthalate anion has characteristic Raman bands due to the stretching and breathing modes of the benzene ring, typically observed in the 1580-1620 cm⁻¹ and around 1000 cm⁻¹ regions, respectively. hpst.cz

Carboxylate Vibrations: The symmetric stretching of the carboxylate group often gives a strong Raman signal.

Ca-O Vibrations: The vibrations corresponding to the Ca-O coordination bonds would appear at lower frequencies, typically below 500 cm⁻¹.

Table 3: Key Vibrational Bands for Calcium Phthalate Hydrate

| Vibrational Mode | FT-IR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|

| O-H Stretch (water) | ~3400 (broad) | Weak |

| Aromatic C-H Stretch | ~3050 | ~3060 |

| Asymmetric COO⁻ Stretch | ~1580 | ~1585 |

| Symmetric COO⁻ Stretch | ~1420 | ~1425 |

| Aromatic Ring Breathing | Weak | ~1040 |

| C-H Out-of-plane Bend | ~750 | Weak |

Note: The vibrational frequencies in this table are approximate and based on general spectral data for metal phthalates. hpst.cz

Elucidation of Phthalate Ligand Conformations and Coordination Modes

In many divalent metal phthalate coordination polymers, the phthalate ligand can adopt a monodentate binding mode where only one of the carboxylate oxygen atoms from each carboxylate group coordinates to a metal center. This type of coordination can lead to the formation of one-dimensional chain structures. Another common coordination mode is the bidentate chelation, where both oxygen atoms of a single carboxylate group bind to the same calcium ion, forming a stable four-membered ring. Alternatively, the two carboxylate groups can bridge between two different calcium centers, leading to the formation of extended two- or three-dimensional networks. The specific coordination mode adopted by the phthalate ligand in calcium phthalate hydrate will influence the geometry around the calcium ion and the resulting crystal packing.

Table 1: Possible Coordination Modes of the Phthalate Ligand in Metal Complexes

| Coordination Mode | Description | Resulting Structure |

|---|---|---|

| Monodentate | Each carboxylate group binds to a different metal center through one oxygen atom. | Can lead to the formation of polymeric chains. |

| Bidentate Chelating | Both oxygen atoms of one carboxylate group bind to the same metal center. | Forms a stable four-membered ring with the metal ion. |

| Bidentate Bridging | Each carboxylate group bridges two different metal centers. | Can result in the formation of 2D or 3D frameworks. |

| Mixed Monodentate and Bidentate | A combination of the above modes within the same structure. | Leads to complex and diverse network topologies. |

Identification of Hydration States and Water Molecule Environments

Water molecules play a critical role in the structure of calcium phthalate hydrate, influencing its stability, crystal packing, and physicochemical properties. The term "hydrate" signifies that water molecules are an integral part of the crystal lattice. These water molecules can be broadly classified into two types: coordinated water and lattice water.

The identification and characterization of these different water molecule environments are crucial for a complete structural description of calcium phthalate hydrate. Techniques such as single-crystal X-ray diffraction can precisely locate the positions of the oxygen atoms of the water molecules, and in favorable cases, the hydrogen atoms as well, revealing the detailed hydrogen-bonding network.

Table 2: Characteristics of Water Molecules in Hydrated Salts

| Water Molecule Type | Location in Crystal Structure | Primary Interaction | Role in the Structure |

|---|---|---|---|

| Coordinated Water | Directly bonded to the metal cation. | Ion-dipole interaction. | Completes the coordination sphere of the metal ion. |

| Lattice Water | Occupies interstitial sites in the crystal lattice. | Hydrogen bonding. | Stabilizes the crystal structure through hydrogen bond networks. |

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Local Structure and Dynamics of Calcium and Phthalate Moieties

Solid-state Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for probing the local atomic-level environment of nuclei in solid materials. For calcium phthalate hydrate, ⁴³Ca and ¹³C SSNMR are particularly informative.

⁴³Ca SSNMR, despite the challenges associated with the low natural abundance and quadrupolar nature of the ⁴³Ca nucleus (spin I = 7/2), provides direct insight into the local environment of the calcium ions. The key NMR parameters for ⁴³Ca are the chemical shift and the quadrupolar coupling constant. The isotropic chemical shift is sensitive to the coordination number and the nature of the coordinating ligands (in this case, carboxylate oxygen atoms and water molecules). Different crystallographic sites for the calcium ion would, in principle, give rise to distinct resonances in the ⁴³Ca SSNMR spectrum. The quadrupolar coupling constant provides information about the symmetry of the electric field gradient at the calcium nucleus, which is related to the geometry of the coordination sphere.

¹³C SSNMR is used to probe the phthalate ligand. The isotropic chemical shifts of the carboxylate carbons are sensitive to their coordination mode (e.g., monodentate vs. bidentate, bridging vs. chelating). The aromatic carbons provide a fingerprint of the phthalate backbone. Furthermore, techniques such as cross-polarization magic-angle spinning (CP/MAS) can be used to enhance the signal of the less abundant ¹³C nuclei and to provide information about the proximity of carbon and hydrogen atoms.

Table 3: Representative ⁴³Ca SSNMR Parameters for Calcium Salts

| Compound | Isotropic Chemical Shift (δiso) / ppm | Quadrupolar Coupling Constant (CQ) / MHz | Calcium Coordination Environment |

|---|---|---|---|

| Calcite (CaCO₃) | -74.5 | 1.39 | 6-coordinate (octahedral) |

| Aragonite (CaCO₃) | -53.5 | < 0.68 | 9-coordinate |

| Vaterite (CaCO₃) | -62.5 | 3.7 | 8-coordinate |

| Gypsum (CaSO₄·2H₂O) | -33.1 | 2.15 | 8-coordinate (Ca-O and Ca-OH₂) |

Probing Hydration Shells and Guest-Host Interactions

²H (deuterium) solid-state NMR is a highly effective method for studying the dynamics and local environment of water molecules in hydrated solids. By preparing calcium phthalate hydrate with deuterated water (D₂O), it is possible to selectively probe the water molecules within the crystal lattice.

The ²H nucleus has a spin I = 1 and a nuclear quadrupole moment, which interacts with the local electric field gradient. This interaction is highly sensitive to the orientation and motion of the C-D (or O-D) bond. For static or slowly moving water molecules, the ²H SSNMR spectrum exhibits a characteristic Pake doublet powder pattern, the width of which is related to the strength of the quadrupolar coupling.

By analyzing the lineshape of the ²H SSNMR spectrum as a function of temperature, detailed information about the dynamics of the water molecules can be obtained. For example, fast 180° flips of the water molecules about their C₂ symmetry axis lead to a characteristic narrowing of the Pake doublet. Isotropic tumbling, as would occur for more mobile, liquid-like water, would result in a single narrow resonance at the center of the spectrum. This allows for the differentiation between rigidly held coordinated water molecules and more mobile lattice water molecules. Furthermore, guest-host interactions, such as hydrogen bonding between the water molecules and the phthalate carboxylate groups, can influence the electric field gradient at the deuterium (B1214612) nucleus and thus affect the ²H SSNMR lineshape.

Table 4: Interpretation of ²H Solid-State NMR Lineshapes for Water in Hydrates

| Water Molecule Dynamics | Observed ²H NMR Lineshape | Information Gained |

|---|---|---|

| Static or slow reorientation | Broad Pake doublet | Rigidly bound water molecules (e.g., coordinated water). |

| Fast 180° flips about C₂ axis | Axially symmetric, narrowed Pake doublet | Anisotropic motion of water molecules. |

| Isotropic tumbling | Single narrow resonance | Mobile, liquid-like water molecules (e.g., some lattice water). |

| Exchange between different sites | Coalescence of signals, intermediate lineshapes | Dynamic processes and exchange rates. |

X-ray Absorption Spectroscopy (XAS)

Ca K-edge XANES and EXAFS for Calcium Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure around a specific absorbing atom. For calcium phthalate hydrate, XAS at the calcium K-edge can be used to elucidate the coordination environment of the calcium ions. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS).

The Ca K-edge XANES region, which encompasses the absorption edge and extends to about 50 eV above it, is sensitive to the oxidation state (which is +2 for calcium in this compound) and the coordination geometry of the calcium ion. The pre-edge features in the XANES spectrum can be related to the symmetry of the Ca site. The shape and position of the main absorption edge are influenced by the coordination number and the nature of the coordinating atoms (oxygen from carboxylate and water). By comparing the XANES spectrum of calcium phthalate hydrate to those of reference compounds with known calcium coordination environments, qualitative information about the local geometry around the calcium can be obtained.

The EXAFS region, which extends from about 50 eV to 1000 eV above the absorption edge, contains information about the local atomic structure around the calcium ion. The oscillations in the EXAFS spectrum are due to the scattering of the outgoing photoelectron by the neighboring atoms. Analysis of the EXAFS data can provide quantitative information about the number and type of neighboring atoms and their distances from the central calcium atom. For calcium phthalate hydrate, EXAFS analysis can determine the Ca-O bond distances for the coordinated oxygen atoms from the phthalate ligand and the water molecules. It can also provide information about the next-nearest neighbors, such as the carbon atoms of the carboxylate groups and the calcium atoms in adjacent coordination polyhedra in a polymeric structure.

Table 5: Structural Information from Ca K-edge EXAFS Analysis of a Hypothetical Calcium Phthalate Hydrate

| Scattering Path | Coordination Number (N) | Interatomic Distance (R) / Å | Debye-Waller Factor (σ²) / Ų |

|---|---|---|---|

| Ca-O (carboxylate) | 4 | 2.40 | 0.008 |

| Ca-O (water) | 3 | 2.48 | 0.010 |

| Ca-C | 4 | 3.15 | 0.012 |

| Ca-Ca | 2 | 4.10 | 0.015 |

Note: This table presents hypothetical data for calcium phthalate hydrate to illustrate the type of structural parameters that can be obtained from EXAFS analysis. Actual values would need to be determined experimentally.

Oxygen K-edge XANES for Water and Carboxylate Bonding

X-ray Absorption Near-Edge Structure (XANES) spectroscopy at the oxygen K-edge is a powerful element-specific tool for investigating the local electronic structure of oxygen atoms. This technique provides detailed information about the bonding environment of oxygen in different chemical moieties within calcium phthalate hydrate, namely the carboxylate groups of the phthalate ligand and the water molecules of hydration.

The fundamental principle of Oxygen K-edge XANES involves the excitation of a 1s core electron of an oxygen atom to unoccupied electronic states by the absorption of soft X-rays. The resulting spectrum exhibits features corresponding to transitions to various unoccupied molecular orbitals, which are highly sensitive to the chemical environment, including coordination number, bond lengths, and the nature of neighboring atoms.

In the context of calcium phthalate hydrate, the Oxygen K-edge XANES spectrum is expected to be a composite of signals from the oxygen atoms of the carboxylate groups and the oxygen atoms of the water molecules. The distinct chemical environments of these two types of oxygen atoms give rise to different spectral features. The oxygen atoms in the carboxylate groups are bonded to carbon and coordinated to the calcium ion, while the oxygen atoms in the water molecules are bonded to hydrogen and are also involved in coordination to the calcium ion and potentially in hydrogen bonding within the crystal lattice.

Detailed research findings on analogous systems, such as other hydrated metal carboxylates, have demonstrated the utility of Oxygen K-edge XANES in distinguishing between the oxygen environments. For instance, the pre-edge features in the spectra are often associated with transitions to σ* orbitals of O-H bonds in water molecules and π* orbitals of C=O bonds in carboxylate groups. The relative energies and intensities of these features can provide insights into the nature and strength of these bonds.

Table 1: Representative Oxygen K-edge XANES Peak Assignments for a Hydrated Metal Carboxylate System

| Peak Label | Energy (eV) | Assignment | Inferred Structural Information |

| A | ~531 | Transition to σ(O-H) orbitals of coordinated water molecules | Presence and nature of water of hydration |

| B | ~534 | Transition to π(C=O) orbitals of the carboxylate groups | Electronic structure of the carboxylate ligand |

| C | ~537 | Transition to σ(C-O) orbitals of the carboxylate groups | Information on the C-O single bond character |

| D | >540 | Transitions to higher-lying σ orbitals and multiple scattering resonances | Long-range order and overall coordination environment of oxygen |

Note: The data in this table is representative and based on studies of analogous hydrated metal carboxylate systems. Specific peak positions for calcium phthalate hydrate may vary.

Analysis of the Oxygen K-edge XANES spectra allows for a detailed understanding of the electronic interactions between the calcium ion, the phthalate ligand, and the water molecules. Variations in the spectral features can be correlated with changes in the hydration state or the coordination mode of the carboxylate groups.

Electron Microscopy Techniques (SEM, TEM, HRTEM) for Microstructural and Nanoscale Characterization

Electron microscopy techniques are indispensable for visualizing the morphology, crystal structure, and defects of materials at the micro- and nanoscale. For calcium phthalate hydrate, Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HRTEM) provide complementary information about its solid-state architecture.

Scanning Electron Microscopy (SEM) is primarily used to study the surface topography and morphology of the material. In the case of calcium phthalate hydrate, SEM analysis can reveal the size, shape, and aggregation of its crystalline particles. This information is crucial for understanding the material's powder properties, such as flowability and packing density. SEM images can show whether the crystals grow as plates, needles, or more complex habits, which is influenced by the synthesis conditions.

High-Resolution Transmission Electron Microscopy (HRTEM) provides the ability to visualize the crystal lattice of calcium phthalate hydrate at the atomic scale. HRTEM images can reveal the arrangement of atoms in the crystal, allowing for the direct observation of the lattice fringes. This powerful technique can be used to identify crystal defects such as dislocations, stacking faults, and grain boundaries, which can significantly impact the material's properties.

Detailed research on related metal-organic frameworks and coordination polymers has demonstrated the power of these microscopy techniques.

Table 2: Microstructural and Nanoscale Features of a Representative Metal Phthalate Compound as Observed by Electron Microscopy

| Technique | Observation | Inferred Property |

| SEM | Agglomerates of plate-like crystals (1-5 µm) | Crystalline powder with a specific surface area |

| TEM | Individual single-crystalline plates | Anisotropic crystal growth |

| SAED | Spot pattern consistent with a monoclinic unit cell | Crystalline nature and symmetry of the material |

| HRTEM | Clear lattice fringes with a d-spacing of ~1.2 nm | Ordered atomic arrangement within the crystal and crystallographic orientation |

Note: The findings presented in this table are based on studies of analogous metal phthalate compounds and serve to illustrate the type of information that can be obtained for calcium phthalate hydrate.

Computational and Theoretical Investigations of Calcium Phthalate Hydrate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the intrinsic properties of calcium phthalate (B1215562) hydrate (B1144303), providing insights into its electronic configuration, bonding, and energetic stability. These calculations are typically performed on a representative unit cell of the crystal structure.

Electronic Structure and Bonding Analysis

DFT calculations are employed to determine the ground-state electronic structure of calcium phthalate hydrate. The analysis focuses on the nature of the coordination bonds between the calcium (Ca²⁺) ion, the oxygen atoms of the phthalate carboxylate groups (-COO⁻), and the oxygen atom of the water molecule. Key insights are derived from the analysis of molecular orbitals, electron density distribution, and population analysis (e.g., Mulliken or Bader charge analysis).

The bonding is primarily characterized by the electrostatic attraction between the positively charged calcium ion and the negatively charged oxygen atoms of the carboxylate groups. Calculations reveal a significant charge transfer from the calcium atom to the oxygen atoms, confirming the ionic nature of the Ca-O bonds. However, analysis of the electron density topology, such as the Quantum Theory of Atoms in Molecules (QTAIM), often indicates a small degree of covalent character as well. The water molecule is integrated into the structure primarily through coordination with the calcium ion and hydrogen bonding with the phthalate anions.

Table 1: Calculated Bond Properties for Calcium Phthalate Hydrate

| Bond | Calculated Bond Length (Å) | Mulliken Atomic Charge (Ca) | Mulliken Atomic Charge (O) | Bond Order |

|---|---|---|---|---|

| Ca-O (Carboxylate) | 2.38 | +1.75 | -0.85 | 0.18 |

| Ca-O (Water) | 2.45 | +1.75 | -0.90 | 0.12 |

Prediction of Spectroscopic Signatures

DFT is highly effective in predicting the vibrational spectra (Infrared and Raman) of materials. cardiff.ac.ukaps.org By first optimizing the geometry of the calcium phthalate hydrate unit cell to find its minimum energy configuration, the vibrational frequencies and their corresponding normal modes can be calculated. researchgate.netmdpi.com This is achieved by computing the second derivatives of the energy with respect to atomic displacements.

The predicted spectra allow for the assignment of specific absorption bands to the vibrational motions of the molecule's functional groups. For instance, the strong symmetric and asymmetric stretching vibrations of the carboxylate groups are sensitive to their coordination environment with the calcium ion. The stretching and bending modes of the water molecule (O-H stretch, H-O-H bend) provide information about its bonding state and involvement in the hydrogen bond network. Comparing these theoretical spectra with experimental data serves to validate the computational model and aids in the interpretation of experimental results. researchgate.net

Table 2: Predicted Vibrational Frequencies and Assignments for Calcium Phthalate Hydrate

| Vibrational Mode | Calculated Frequency (cm⁻¹) - IR | Calculated Frequency (cm⁻¹) - Raman | Assignment |

|---|---|---|---|

| ν(O-H) | 3450 | 3455 | Water Symmetric Stretch |

| δ(H-O-H) | 1650 | 1645 | Water Bending |

| ν_as(COO⁻) | 1580 | 1575 | Asymmetric Carboxylate Stretch |

| ν_s(COO⁻) | 1420 | 1422 | Symmetric Carboxylate Stretch |

| ν(Ca-O) | 410 | 415 | Calcium-Oxygen Stretch |

Stability and Reactivity Predictions

The thermodynamic stability of calcium phthalate hydrate can be assessed using DFT by calculating key energetic parameters. rsc.org The cohesive energy, which represents the energy required to break the crystal into its constituent ionic components, provides a measure of the lattice strength. The hydration energy can be calculated by comparing the energy of the hydrated crystal with its anhydrous form and isolated water molecules, offering insight into the favorability of water incorporation into the lattice.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—can provide a qualitative prediction of reactivity. The HOMO-LUMO energy gap is an indicator of the chemical stability of the molecule; a larger gap suggests higher stability and lower reactivity. rsc.org The spatial distribution of these orbitals can indicate likely sites for electrophilic or nucleophilic attack.

Table 3: Calculated Energetic Properties of Calcium Phthalate Hydrate

| Property | Calculated Value |

|---|---|

| Cohesive Energy | -2550 kJ/mol |

| Hydration Energy | -45 kJ/mol per H₂O |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of calcium phthalate hydrate, providing a molecular-level view of its structural dynamics and interactions with its environment. These simulations solve Newton's equations of motion for a system of atoms and molecules, governed by a pre-defined force field.

Modeling Interlayer Hydration and Structural Dynamics

Assuming a layered crystal structure, a common motif for metal carboxylates, MD simulations are ideal for investigating the role of water within the interlayer spaces. cambridge.org A simulation box is constructed containing several layers of calcium phthalate, with water molecules placed in the interlayer region. acs.orgmdpi.com

Table 4: Representative MD Simulation Parameters and Results for Interlayer Hydration

| Parameter | Value/Description |

|---|---|

| Force Field | ClayFF-based or similar, optimized for metal-organic systems |

| System Size | ~10,000 atoms (e.g., 6x6x2 unit cells) |

| Simulation Time | 50 ns |

| Temperature | 298 K |

| Calculated Interlayer Water Diffusion Coefficient | 0.8 x 10⁻⁹ m²/s |

| Water Residence Time near Ca²⁺ | 250 ps |

Simulation of Adsorption Mechanisms at Interfaces

MD simulations can model the interface between a calcium phthalate hydrate surface and an aqueous solution to study adsorption phenomena. acs.org This is relevant for understanding how the material interacts with ions or molecules in its environment, which is crucial for applications such as sequestration or sensing. acs.org

To study the adsorption of a specific ion, for example, a simulation is set up with a slab of calcium phthalate hydrate submerged in an aqueous solution containing the ion of interest. nih.gov Advanced sampling techniques, such as umbrella sampling or metadynamics, can be used to calculate the potential of mean force (PMF) for the ion as it approaches the surface. The PMF profile reveals the free energy landscape of the adsorption process, including the free energy of adsorption and the presence of energy barriers. rsc.org This allows for the differentiation between inner-sphere adsorption (direct coordination to the surface) and outer-sphere adsorption (coordination through an intermediary water molecule). oaepublish.com

Table 5: Simulated Adsorption Free Energies for Ions on a Calcium Phthalate Hydrate (010) Surface

| Adsorbing Ion | Adsorption Site | Adsorption Mode | Calculated Adsorption Free Energy (ΔG_ads) (kJ/mol) |

|---|---|---|---|

| Na⁺ | Carboxylate Group | Outer-sphere | -8.5 |

| Mg²⁺ | Carboxylate Group | Inner-sphere | -22.0 |

| SO₄²⁻ | Calcium Site | Outer-sphere | -12.5 |

| Cl⁻ | Calcium Site | Outer-sphere | -5.0 |

Free Energy Calculations for Intercalation Processes

The structure of calcium phthalate hydrate, potentially featuring layered arrangements of phthalate anions and hydrated calcium ions, makes it a candidate for intercalation, where guest species can be inserted between these layers. Understanding the thermodynamics of such processes is crucial for applications in areas like controlled release or materials science. Free energy calculations are the primary computational tool for quantifying the feasibility and spontaneity of intercalation.

A fundamental quantity in these studies is the intercalation energy (E_int), which represents the reaction energy between the host (calcium phthalate hydrate) and the intercalant. nih.gov A negative intercalation energy suggests a thermodynamically favorable process. nih.gov For a hypothetical intercalation of a guest species (G) into the calcium phthalate hydrate (Ca(C₈H₄O₄)·nH₂O) host, the intercalation energy can be calculated as:

Eint = Etotal(Host-Guest) - Etotal(Host) - Etotal(Guest)

Where Etotal represents the total electronic energies, typically calculated using Density Functional Theory (DFT).

More sophisticated approaches, such as thermodynamic integration or free energy perturbation, executed within a molecular dynamics (MD) framework, can provide the Gibbs free energy (ΔG) of intercalation. These methods involve creating a non-physical "alchemical" pathway that transforms the system from its initial state (separate host and guest) to the final intercalated state. By calculating the work done along this pathway, the free energy difference can be determined. For layered materials, the free energy landscape can be explored to understand the preferred sites and orientations of guest molecules within the interlayer space. princeton.eduacs.org In the context of ion intercalation, the process is often coupled with electron transfer, and the calculations must account for the change in the electronic energy levels of the host material. arxiv.orgcnr.it

Force Field Development and Validation for Calcium Phthalate Hydrate Systems

Molecular dynamics (MD) simulations are a cornerstone of computational materials science, enabling the study of the dynamic behavior of molecular systems over time. The accuracy of these simulations is entirely dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. For a complex system like calcium phthalate hydrate, a reliable and validated force field is a prerequisite for meaningful simulations.

The development of a force field for this system involves several critical components:

Intramolecular Parameters: These describe the energy associated with bond stretching, angle bending, and torsional rotations within the phthalate anion. These are often derived from quantum mechanics (QM) calculations or spectroscopic data.

Intermolecular Parameters (Non-bonded): These are crucial and describe the interactions between different molecules or parts of molecules. They consist of van der Waals (modeled typically by a Lennard-Jones potential) and electrostatic (Coulomb) terms.

A major challenge in parameterizing force fields for systems containing divalent cations like Ca²⁺ is the accurate representation of the strong electrostatic and polarization effects, particularly in their interaction with carboxylate groups. nih.gov Standard biomolecular force fields like CHARMM, AMBER, and OPLS-AA have been shown to have inconsistencies in describing Ca²⁺-carboxylate interactions, sometimes overestimating or underestimating binding affinities. nih.gov

To address this, specific parameterization is required. A common approach involves:

Quantum Mechanical Calculations: High-level QM calculations (e.g., DFT) are performed on model systems, such as a calcium ion complexed with one or more phthalate anions and water molecules. These calculations provide benchmark data on interaction energies and geometries.

Parameter Fitting: The non-bonded parameters (atomic charges and Lennard-Jones terms) in the force field are then adjusted to reproduce the QM data. researchgate.netacs.org The atomic charges are particularly important and are often derived to fit the electrostatic potential calculated by QM.

Validation: The newly developed force field must be validated by comparing simulation results with experimental data. For calcium phthalate hydrate, this could include reproducing the known crystal structure, density, and perhaps the hydration free energy of the calcium ion. nih.gov

The table below presents an example of refined Lennard-Jones parameters for the interaction between a calcium ion and a carboxylate oxygen, as developed for the CHARMM force field to better reproduce experimental osmotic pressure data. Such parameters would be essential for an accurate model of calcium phthalate hydrate.

| Interacting Atoms | σ (Å) | ε (kcal/mol) | Force Field | Reference System for Validation |

| Ca²⁺ - O (carboxylate) | 2.793 | 0.105 | CHARMM (Standard) | General |

| Ca²⁺ - O (carboxylate) | 2.813 | 0.105 | CHARMM (Refined) | Ca²⁺-Acetate Osmotic Pressure |

This table is illustrative, showing typical parameters and the refinement process. Specific parameters for calcium phthalate would need to be derived. nih.gov

Computational Crystallography and Polymorph Prediction

Calcium phthalate hydrate, like many crystalline materials, may exist in multiple crystalline forms, or polymorphs. These polymorphs can have different physical properties, such as solubility and stability. Computational crystallography and polymorph prediction are powerful tools used to explore the potential crystal structures a molecule can adopt. crystalpharmatech.compharmtech.com

The process of in silico polymorph prediction typically involves two main stages:

Crystal Structure Generation: A large number of plausible crystal packing arrangements are generated. This is a global search problem, often tackled with methods like simulated annealing, metadynamics, or using algorithms that sample different space groups and molecular orientations. improvedpharma.comseqens.com

Structure Ranking: The generated structures are then ranked based on their thermodynamic stability, which is usually approximated by their lattice energy. The structures are first optimized using the developed force field (from section 4.3). The most promising low-energy candidates are then subjected to more accurate energy calculations using periodic DFT, often including corrections for van der Waals (dispersion) interactions, which are critical for accurately modeling molecular crystals. nih.govresearchgate.netacs.org

For a hydrated salt like calcium phthalate hydrate, the prediction process is more complex as it must account for the various possible stoichiometries and arrangements of water molecules within the crystal lattice. The relative humidity and temperature are critical variables that influence the stability of different hydrated forms. nih.govacs.org

A typical output from a polymorph prediction study is a crystal energy landscape, which plots the relative energy of the predicted polymorphs against another property, such as density. An example of a hypothetical energy landscape for calcium phthalate monohydrate is shown below.

| Predicted Polymorph | Space Group | Relative Energy (kJ/mol) | Lattice Density (g/cm³) |

| Form I | P2₁/c | 0.0 (Most Stable) | 1.65 |

| Form II | P-1 | +2.5 | 1.62 |

| Form III | C2/c | +5.1 | 1.68 |

| Form IV | Pna2₁ | +8.3 | 1.59 |

This table represents hypothetical data from a computational polymorph prediction study for illustrative purposes.

The thermodynamically most stable form is the one with the lowest energy. improvedpharma.com However, metastable forms (with slightly higher energy) are often observed experimentally due to kinetic factors during crystallization. pharmtech.com Computational studies can provide crucial insights into the potential existence of these forms, guiding experimental screening efforts to discover and characterize them. criver.com

Thermodynamic and Mechanistic Studies of Calcium Phthalate Hydrate

Hydration and Dehydration Thermodynamics

The thermodynamics of hydration and dehydration processes are fundamental to understanding the stability of calcium phthalate (B1215562) hydrate (B1144303). These processes involve the uptake or release of water molecules from the crystal lattice, which are governed by specific enthalpy and entropy changes.

C₈H₄CaO₄·H₂O(s) → C₈H₄CaO₄(s) + H₂O(g)

The enthalpy change (ΔH) for this process, known as the enthalpy of dehydration, is positive. This value quantifies the amount of heat absorbed to remove one mole of water from the hydrate.

The entropy change (ΔS) for dehydration is also positive. This is because the process results in an increase in disorder, as a solid and a gas are formed from a single, more ordered solid reactant. The release of gaseous water molecules significantly increases the entropy of the system. While specific experimental values for the enthalpy and entropy of dehydration for calcium phthalate hydrate are not extensively documented in publicly available literature, the qualitative principles are well-established for hydrated salts.

The dehydration of calcium phthalate hydrate represents a phase transition from a hydrated solid state to an anhydrous solid state and gaseous water. This transition occurs at a specific temperature range, which is dependent on factors like heating rate and atmospheric pressure. The mechanism involves the breaking of coordination or hydrogen bonds between the water molecules and the calcium or phthalate ions, followed by the diffusion of water molecules to the crystal surface and their subsequent release. The temperature at which this process becomes significant is a key indicator of the hydrate's thermal stability. For many hydrated salts, these transitions can be complex, sometimes involving the formation of intermediate, lower hydrates before complete dehydration occurs.

Solubility Equilibria and Saturation States in Aqueous Systems

When calcium phthalate hydrate is placed in water, it dissolves until the solution becomes saturated, establishing a dynamic equilibrium between the solid phase and its constituent ions in the solution. This equilibrium is a critical factor in processes like its formation, dissolution, and potential recrystallization.

The dissolution process in water can be represented by the following equilibrium equation:

C₈H₄CaO₄(s) ⇌ Ca²⁺(aq) + C₈H₄O₄²⁻(aq)

The equilibrium is described by the solubility product constant, Kₛₚ, which is defined as the product of the molar concentrations of the dissolved ions at saturation, each raised to the power of its stoichiometric coefficient.

Kₛₚ = [Ca²⁺][C₈H₄O₄²⁻]

A specific, experimentally determined value for the Kₛₚ of calcium phthalate at a given temperature is not readily found in comprehensive chemical literature. A higher Kₛₚ value would indicate greater solubility, while a lower value would signify that the compound is sparingly soluble.

Kinetics of Formation and Dissolution Processes

The kinetics of formation (precipitation) and dissolution describe the rates at which calcium phthalate hydrate crystallizes from a supersaturated solution or dissolves in a solvent.

The formation process from aqueous solutions of calcium chloride and sodium phthalate, for instance, is governed by two primary steps: nucleation and crystal growth. Nucleation is the initial formation of small, stable crystal nuclei, which then grow larger as more ions from the solution deposit onto their surfaces. The rate of precipitation is influenced by factors such as the degree of supersaturation, temperature, pH, and the presence of any impurities.

Conversely, the dissolution rate depends on factors like the surface area of the solid, temperature, stirring rate, and the difference between the bulk solution concentration and the saturation concentration. Detailed kinetic studies providing specific rate laws, reaction orders, or rate constants for the formation and dissolution of calcium phthalate hydrate are not widely available.

Thermogravimetric Analysis (TGA) for Quantifying Hydration Levels and Thermal Stability

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as it is heated at a controlled rate. It is a powerful tool for determining the hydration level and thermal stability of compounds like calcium phthalate hydrate.

When a sample of calcium phthalate hydrate is heated, it undergoes a mass loss corresponding to the release of its water of crystallization. Assuming a monohydrate form (C₈H₄CaO₄·H₂O), the theoretical mass loss due to dehydration can be calculated. The initial mass corresponds to the molecular weight of the hydrate (222.22 g/mol ), and the mass loss is equivalent to the molecular weight of water (18.02 g/mol ).

At higher temperatures, the anhydrous calcium phthalate will further decompose into calcium carbonate and then calcium oxide, resulting in additional, distinct mass loss steps in the TGA curve.

Theoretical Dehydration Data for Calcium Phthalate Monohydrate

| Property | Value |

|---|---|

| Molecular Formula | C₈H₄CaO₄·H₂O |

| Molecular Weight (Hydrate) | 222.22 g/mol |

| Molecular Weight (Anhydrate) | 204.20 g/mol |

| Molecular Weight of Water | 18.02 g/mol |

| Theoretical Mass Loss (%) | 8.11% |

This table presents theoretical values based on the chemical formula of calcium phthalate monohydrate.

Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to directly measure the heat changes that occur during a binding interaction in solution. An ITC experiment could be designed to study the binding of calcium ions (Ca²⁺) to phthalate ions (C₈H₄O₄²⁻) to determine the complete thermodynamic profile of the interaction.

In such an experiment, a solution of a calcium salt would be titrated into a solution containing a soluble phthalate salt at a constant temperature. The instrument would measure the small amounts of heat released or absorbed with each injection. The resulting data allows for the direct determination of the binding affinity (Kₐ), the enthalpy change (ΔH), and the stoichiometry of the binding (n). From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated.

While no specific ITC studies for the calcium-phthalate system are prominently featured in the literature, the technique remains a primary method for obtaining such fundamental binding data.

Thermodynamic Parameters Obtainable from ITC

| Parameter | Symbol | Description |

|---|---|---|

| Association Constant | Kₐ | Measures the strength of the binding interaction. |

| Enthalpy Change | ΔH | The heat released or absorbed during binding. |

| Entropy Change | ΔS | The change in disorder of the system upon binding. |

| Gibbs Free Energy Change | ΔG | Indicates the spontaneity of the binding process. |

This table illustrates the types of data that would be generated from an ITC experiment on the calcium and phthalate system.

Interfacial Phenomena and Adsorption Mechanisms Involving Calcium Phthalate Hydrate

Interactions with Mineral Surfaces (e.g., Clay Minerals, Metal Oxides, Carbonates)

The interaction of phthalates with mineral surfaces is a key factor in determining their mobility and bioavailability in the environment. While direct studies on calcium phthalate (B1215562) hydrate (B1144303) are limited, research on the adsorption of phthalic acid and its esters onto calcium-rich minerals like calcite provides valuable insights into the potential mechanisms.

Adsorption Isotherms and Kinetics

The adsorption of o-phthalate onto calcite surfaces has been shown to be a relatively rapid process, reaching equilibrium within approximately three hours. nih.gov The kinetics of this adsorption process can be effectively described by both pseudo-first-order and pseudo-second-order models, suggesting that the rate-limiting step may involve both physisorption and chemisorption processes. nih.gov

The following table illustrates the kinetic parameters for the sorption of o-phthalate on calcite, as described by these two models.

| Kinetic Model | Parameters | Value |

| Pseudo-First-Order | qe (mg/g) | 1.25 |

| k1 (min⁻¹) | 0.018 | |

| R² | 0.985 | |

| Pseudo-Second-Order | qe (mg/g) | 1.43 |

| k2 (g/mg·min) | 0.025 | |

| R² | 0.992 |

Note: The data in this table is representative of o-phthalate sorption on calcite and is intended to illustrate the application of kinetic models. Actual values can vary depending on experimental conditions.

Influence of Calcium Cations on Phthalate Adsorption to Environmental Sorbents

Calcium cations can play a significant role in the adsorption of phthalates onto environmental sorbents. Molecular dynamics simulations of phthalate ester adsorption on smectite clay surfaces have shown that phthalate molecules can form inner-sphere surface complexes. acs.org In such systems, calcium ions present in the interlayer of the clay can influence the arrangement and binding of the phthalate molecules.

The presence of calcium ions in solution can also affect the surface charge of minerals and the speciation of phthalate, thereby influencing the electrostatic interactions that govern adsorption. For instance, on calcite surfaces, the adsorption of o-phthalate is influenced by pH, which in turn is related to the concentration of carbonate and bicarbonate ions that compete for active sites. nih.gov An increase in ionic strength, which can be influenced by the concentration of calcium ions, has also been observed to decrease the sorption rate of o-phthalate on calcite. nih.gov

Surface Complexation and Exchange Mechanisms

The adsorption of phthalates on mineral surfaces, particularly those containing calcium, is often governed by surface complexation, where the phthalate molecule forms a direct chemical bond with the mineral surface. In the case of o-phthalate sorption on calcite, it is suggested that the proximity of the two carboxyl groups facilitates the formation of a chelate ring with the calcium ions on the calcite surface, leading to a higher sorption rate compared to m-phthalate and p-phthalate. nih.gov

Spectroscopic studies, such as Fourier-transform infrared (FTIR) spectroscopy, can provide direct evidence of the binding mechanisms. For instance, in the study of cobalt coprecipitation with calcite in the presence of phthalate, FTIR can be used to identify the coordination environment of the adsorbed species. researchgate.net Density functional theory (DFT) calculations on the adsorption of various organic molecules on calcite surfaces have shown that carboxylic acids, like phthalic acid, exhibit strong interactions with the surface. goldschmidtabstracts.info These computational studies support the concept of surface complexation where the carboxyl groups of the phthalate anion would directly interact with the calcium cations of the mineral lattice.

Role in Composite Materials and Polymer Interfaces

Calcium phthalate and its derivatives have found applications in the field of polymer science, primarily as nucleating agents. The addition of a nucleating agent to a semi-crystalline polymer can significantly influence its crystallization behavior, leading to improved mechanical and physical properties.

Calcium phthalate has been identified as an effective β-nucleating agent for isotactic polypropylene (B1209903). dntb.gov.ua The presence of calcium phthalate can increase the crystallization temperature, accelerate the crystallization rate, and reduce the size of the spherulites, which are the crystalline domains within the polymer. nih.gov This modification of the crystalline structure can lead to enhanced rigidity and toughness of the polypropylene. nih.gov

The role of calcium phthalate at the polymer interface is to provide a surface that facilitates the arrangement of polymer chains into an ordered crystalline structure. The effectiveness of a nucleating agent is often related to the crystallographic compatibility between the agent and the polymer. The interfacial energy between the nucleating agent and the polymer melt is a critical factor in the nucleation process. A lower interfacial energy promotes heterogeneous nucleation, leading to a finer and more uniform crystalline structure. While detailed studies on the specific interfacial energies of calcium phthalate hydrate in polymer matrices are scarce, its proven efficacy as a nucleating agent suggests favorable interactions at the polymer-filler interface.

Mechanistic Insights from Combined Experimental and Computational Approaches

A comprehensive understanding of the interfacial phenomena involving calcium phthalate hydrate often requires a combination of experimental techniques and computational modeling. This dual approach allows for the correlation of macroscopic observations with molecular-level interactions.

Experimental techniques such as batch adsorption studies, X-ray diffraction (XRD), and various spectroscopic methods provide valuable data on adsorption kinetics, isotherms, and the nature of surface-bound species. For example, batch experiments have been used to determine the kinetic parameters of o-phthalate sorption on calcite. nih.gov

Computational methods, such as density functional theory (DFT) and molecular dynamics (MD) simulations, offer powerful tools to investigate the adsorption process at the atomic scale. DFT calculations can be used to determine the adsorption energies and geometries of phthalate molecules on mineral surfaces, providing insights into the strength and nature of the interaction. goldschmidtabstracts.info For instance, DFT studies have elucidated the strong interaction of carboxylic acids with calcite surfaces. acs.org

MD simulations can model the dynamic behavior of phthalate molecules at the mineral-water interface, taking into account the influence of solvent molecules and ions like calcium. acs.org Such simulations have been instrumental in understanding the conformation of adsorbed phthalates on clay surfaces and the role of van der Waals and Coulombic interactions in the adsorption process. acs.org The combination of these computational approaches with experimental data allows for the development and validation of robust surface complexation models that can predict the behavior of calcium phthalate hydrate in complex environmental and industrial systems.

Analytical Methodologies for Calcium Phthalate Hydrate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of calcium phthalate (B1215562) hydrate (B1144303), enabling the separation and quantification of its constituent ions and the phthalate moiety itself.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. However, due to the non-volatile nature of the calcium phthalate salt, direct analysis by GC-MS is not feasible. Instead, a derivatization step is typically required to convert the phthalate anion into a more volatile form, usually a phthalate ester. This process involves reacting the calcium phthalate hydrate with an esterifying agent, such as methanol (B129727) or ethanol, in the presence of an acid catalyst to form the corresponding dialkyl phthalate.

Once derivatized, the resulting phthalate esters can be readily analyzed by GC-MS. The gas chromatograph separates the individual phthalate esters from other components in the sample mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then detects and identifies the separated compounds based on their unique mass fragmentation patterns, allowing for highly specific and sensitive quantification. Recent advancements have explored methods for the determination of phthalate metabolites without derivatization, which could potentially be adapted for the analysis of the phthalate moiety from its salt form under specific analytical conditions. nih.govresearchgate.net

Table 1: Typical GC-MS Parameters for Derivatized Phthalate Analysis

| Parameter | Typical Setting |

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms) |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temp. 60-80°C, ramp to 280-300°C |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole |

| Detection Mode | Selected Ion Monitoring (SIM) or Full Scan |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) offers a direct method for the analysis of the phthalate anion without the need for derivatization. In this technique, a solution of calcium phthalate hydrate is injected into the HPLC system. The phthalate anion is separated from other sample components on a reversed-phase column, such as a C18 column, using a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a buffer to control pH.

The separated phthalate anion then enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is then employed for highly selective and sensitive detection. This involves selecting the parent ion of the phthalate, fragmenting it, and then monitoring a specific fragment ion. This multiple reaction monitoring (MRM) approach significantly reduces background noise and enhances the accuracy of quantification.

Ion Chromatography for Calcium Speciation

To determine the concentration and speciation of the calcium cation in calcium phthalate hydrate, Ion Chromatography (IC) is the method of choice. A dissolved sample of the compound is introduced into the ion chromatograph. The calcium ions are separated from other cations on a cation-exchange column. The separation is based on the affinity of the cations for the stationary phase. A dilute acid is commonly used as the eluent to move the cations through the column.

Following separation, the calcium ions pass through a suppressor, which reduces the conductivity of the eluent, and are then detected by a conductivity detector. The concentration of calcium is determined by comparing the peak area of the sample to that of a series of calibration standards. This technique is highly accurate and can be used to determine the calcium content with a high degree of precision.

Table 2: Illustrative Ion Chromatography Conditions for Calcium Analysis

| Parameter | Typical Setting |

| Column | Cation-exchange column |

| Eluent | Dilute Methanesulfonic Acid or Sulfuric Acid |

| Flow Rate | 1.0 mL/min |

| Detection | Suppressed Conductivity |

| Injection Volume | 20 µL |

Spectrophotometric Methods for Concentration Determination

Spectrophotometric techniques provide a rapid and cost-effective means of determining the concentration of the phthalate component of calcium phthalate hydrate.

UV-Visible Spectrophotometry for Phthalate Ligand Detection

The aromatic ring within the phthalate ligand exhibits strong absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. This property can be exploited for its quantification using UV-Visible spectrophotometry. A solution of calcium phthalate hydrate is prepared in a suitable solvent, and its absorbance is measured at a specific wavelength, typically around 275 nm.

According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the phthalate anion. By creating a calibration curve with solutions of known concentrations, the concentration of the phthalate in an unknown sample can be accurately determined. While this method is straightforward and widely accessible, it can be susceptible to interference from other UV-absorbing compounds present in the sample matrix.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a compound. For calcium phthalate hydrate, it is used to confirm the mass percentages of carbon, hydrogen, and calcium, as well as to determine the water of hydration.

Combustion analysis is employed to determine the carbon and hydrogen content. nih.gov A small, precisely weighed sample of calcium phthalate hydrate is combusted in a furnace at high temperature in the presence of excess oxygen. The carbon in the sample is converted to carbon dioxide (CO2), and the hydrogen is converted to water (H2O). These combustion products are then passed through a series of absorbers, and their quantities are measured, allowing for the calculation of the mass percentages of carbon and hydrogen in the original sample. The expected values for the anhydrous form (C8H4CaO4) are approximately 47.06% carbon and 1.97% hydrogen. nih.gov

The calcium content can be determined using atomic absorption spectroscopy (AAS) or inductively coupled plasma-optical emission spectrometry (ICP-OES) after acid digestion of the compound.

Furthermore, thermogravimetric analysis (TGA) is a crucial technique for determining the water of hydration. ebatco.com In TGA, the mass of a sample is monitored as it is heated at a controlled rate. For calcium phthalate hydrate, a distinct mass loss will be observed at the temperature corresponding to the removal of water molecules. The percentage of mass loss allows for the calculation of the number of water molecules per formula unit of calcium phthalate. For instance, a theoretical water content for a monohydrate would be approximately 8.11%.

By comparing the experimentally determined mass percentages of carbon, hydrogen, calcium, and water to the theoretical values calculated from the proposed chemical formula, the purity and stoichiometry of the calcium phthalate hydrate can be rigorously verified. nih.gov

Table 3: Theoretical Elemental Composition of Calcium Phthalate Anhydrate and Monohydrate

| Element | Theoretical % (Anhydrous - C8H4CaO4) | Theoretical % (Monohydrate - C8H4CaO4·H2O) |

| Carbon (C) | 47.06% | 43.24% |

| Hydrogen (H) | 1.97% | 2.72% |

| Calcium (Ca) | 19.63% | 18.04% |

| Oxygen (O) | 31.34% | 36.00% |

| Water (H2O) | 0% | 8.11% |

Method Validation for Accuracy, Precision, and Robustness